molecular formula C8H16O2 B1618892 Methyl 2-methylhexanoate CAS No. 2177-81-3

Methyl 2-methylhexanoate

Cat. No. B1618892
CAS RN: 2177-81-3
M. Wt: 144.21 g/mol
InChI Key: NCFJODHIQVLMQF-UHFFFAOYSA-N
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Description

Methyl 2-methylhexanoate is a chemical compound used in various scientific research applications. It is a colorless liquid with a fruity odor, and it is commonly used as a flavoring agent in the food industry. This compound has also been studied for its potential use in biochemical and physiological research due to its unique properties. In

Scientific Research Applications

Biocatalytic Synthesis and Industrial Applications

  • Biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester suitable for low-temperature applications in various industries, has been achieved using immobilized lipase Novozym® 435. This ester synthesis from 2-ethylhexanol and 2-methylhexanoic acid in a solvent-free medium offers high conversions (97-99%) under optimal conditions, making the process eco-friendly and industrially viable (Montiel et al., 2021).

Metabolic Pathways and Microbial Activity

  • In the realm of microbiology, the metabolism of 2-methylhexane by Pseudomonas cells includes the oxidation of 5-methylhexanoic and iso-valeric acids. These metabolic pathways suggest a favored primary attack on the C6 atom, leading to the formation of 2-methylhexanoic, 5-methylhexanoic, and iso-valeric acids, highlighting the diverse metabolic capabilities of these microorganisms (Thijsse & Linden, 2006).

Analytical and Sensory Applications

  • Methyl 2-methylhexanoate is also relevant in the context of sensory analysis, particularly in the study of underarm odor. A novel system was proposed to monitor pH characteristics and electrical conductivity of causative agents of underarm odor, including 3-Hydroxy-3-methylhexanoic acid, demonstrating the compound's relevance in understanding and potentially controlling body odors (Hirano, Isomura, & Futagawa, 2018).

Industrial Synthesis and Chemical Applications

  • Reactive extraction processes, such as the synthesis of butyl hexanoate in a biphasic system using deep eutectic solvent, demonstrate the chemical industry's interest in methyl 2-methylhexanoate and related compounds. These processes emphasize the importance of developing efficient and sustainable methods for synthesizing long-chain esters (Zhou et al., 2020).

properties

IUPAC Name

methyl 2-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJODHIQVLMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334183
Record name Methyl 2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylhexanoate

CAS RN

2177-81-3
Record name Hexanoic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methylhexanoic acid (20 g, 153 mmol) in methanol (500 mL) was treated with concentrated sulfuric acid (8.0 mL) and heated to 50° C. for 16 h. The reaction was diluted with water and extracted with ether. The combined organic layers were dried and concentrated to afford 20.57 g (93%) of methyl 2-methylhexanoate as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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